molecular formula C17H12ClN3O B5603606 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide

Cat. No.: B5603606
M. Wt: 309.7 g/mol
InChI Key: CFYWPUNLBVDNET-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 8-aminoquinoline under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions may include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Palladium on carbon, copper salts.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact pathways and targets may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide is unique due to its specific structural features, such as the chloro-substituted benzamide moiety and the quinoline ring system.

Properties

IUPAC Name

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYWPUNLBVDNET-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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